molecular formula C14H20N2O4S B2865023 Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate CAS No. 1235194-03-2

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate

Cat. No.: B2865023
CAS No.: 1235194-03-2
M. Wt: 312.38
InChI Key: NZFKHQPCQVULEP-UHFFFAOYSA-N
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Description

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a methanesulfonamide group, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of piperidine with phenyl chloroformate to form the intermediate phenyl piperidine-1-carboxylate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

    Phenyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a methanesulfonamide group.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a tert-butyl group and an amino group, offering different reactivity and applications.

Properties

IUPAC Name

phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-7-9-16(10-8-12)14(17)20-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKHQPCQVULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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